molecular formula C13H18N2O2 B1440224 2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide CAS No. 636562-56-6

2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide

Cat. No.: B1440224
CAS No.: 636562-56-6
M. Wt: 234.29 g/mol
InChI Key: NFEGPUFXUXDOSM-UHFFFAOYSA-N
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Description

2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Acetamide Formation: The acetamide group is introduced by reacting the hydroxylated piperidine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Phenyl Substitution: The final step involves the substitution of the acetamide group with a phenyl ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the degree of oxidation.

    Reduction: Products include amines or deoxygenated compounds.

    Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the acetamide moiety can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxypiperidin-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-(3-hydroxypiperidin-1-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.

    2-(3-hydroxypiperidin-1-yl)-N-benzylacetamide: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide is unique due to the presence of the phenyl ring, which can enhance its interactions with aromatic residues in biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-7-4-8-15(9-12)10-13(17)14-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGPUFXUXDOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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